

JNJ-61393215: A Technical Overview of its Pharmacokinetics and Half-life

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Compound of Interest

Compound Name: *Tebideutorexant*

Cat. No.: *B10832554*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacokinetic profile and half-life of JNJ-61393215, a selective orexin-1 receptor (OX1R) antagonist. The information compiled herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development.

Core Pharmacokinetic Parameters

JNJ-61393215, also known as **tebideutorexant**, has been evaluated in clinical studies to determine its pharmacokinetic properties. A single ascending dose (SAD) study in healthy male volunteers provides the primary basis for our current understanding of its absorption, distribution, metabolism, and excretion (ADME) profile in humans.

Data from Single Ascending Dose (SAD) Study

The SAD study was a Phase 1, randomized, double-blind, placebo-controlled trial designed to assess the safety, tolerability, and pharmacokinetics of single oral doses of JNJ-61393215. The study involved 48 healthy male subjects who received doses ranging from 1 mg to 90 mg.^{[1][2][3][4][5]}

Table 1: Summary of Pharmacokinetic Parameters of JNJ-61393215 in Healthy Male Volunteers

Dose	Tmax (h)	Cmax (ng/mL)	Half-life (h)
1 mg	1.0 - 1.5	1.4	13.6 - 24.6
2 mg	1.0 - 1.5	-	-
6 mg	1.0 - 1.5	-	-
15 mg	1.0 - 1.5	-	-
30 mg	1.0 - 1.5	-	-
45 mg	2.25	-	-
60 mg	2.25	-	-
90 mg	2.25	136.8	13.6 - 24.6

Data sourced from a single ascending dose study.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Key observations from the pharmacokinetic data include:

- Absorption: JNJ-61393215 is rapidly absorbed after oral administration, with the time to reach maximum plasma concentration (Tmax) ranging from 1.0 to 2.25 hours.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Dose Proportionality: Peak and total exposure to JNJ-61393215 increased in a dose-proportional manner for doses up to 30 mg.[\[1\]](#)
- Half-Life: The average half-life of JNJ-61393215 ranges from 13.6 to 24.6 hours, indicating that it is a relatively long-acting compound.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Experimental Protocols

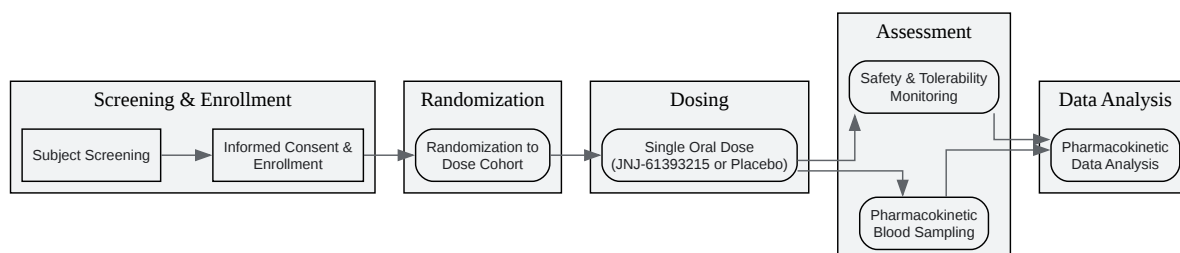
A thorough understanding of the methodologies employed in the clinical evaluation of JNJ-61393215 is crucial for the interpretation of its pharmacokinetic data.

Single Ascending Dose (SAD) Study Protocol

The SAD study was conducted as a randomized, double-blind, placebo-controlled trial. Healthy male participants were divided into cohorts, with each cohort receiving a single oral dose of

JNJ-61393215 or a placebo. The doses administered were 1, 2, 6, 15, 30, 45, 60, and 90 mg.

[1] Pharmacokinetic and safety assessments were performed at predetermined intervals.



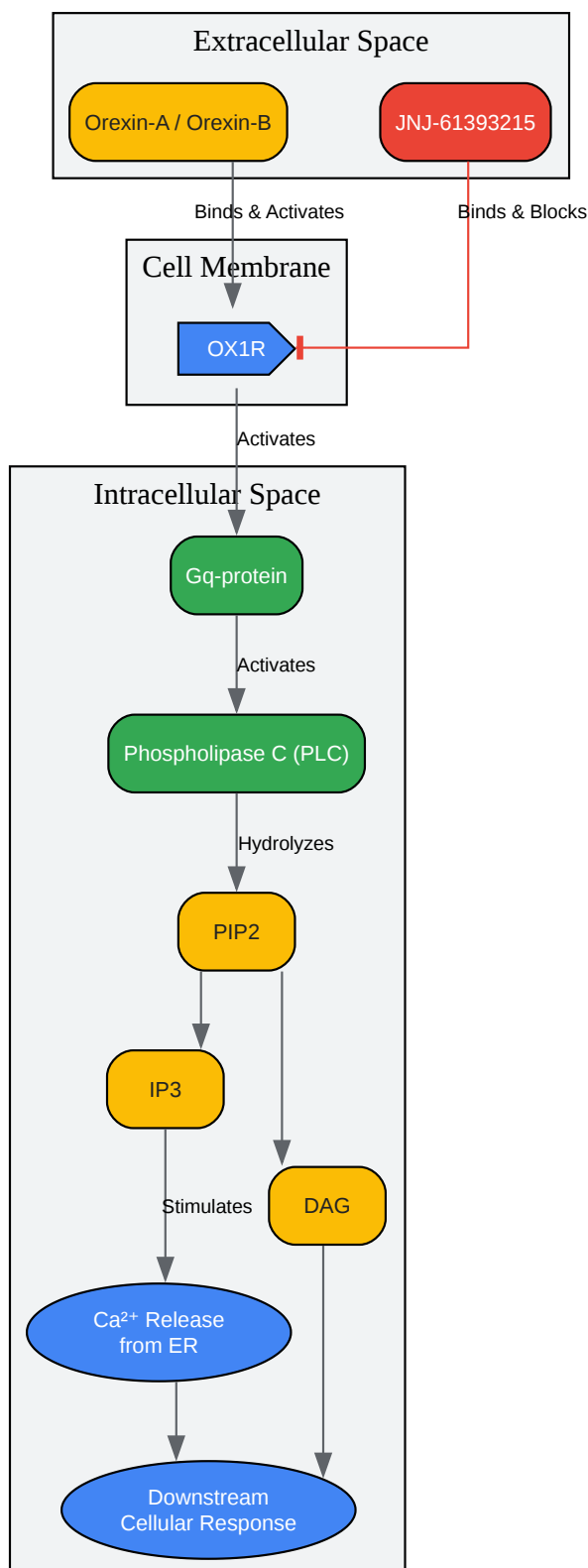
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Single Ascending Dose (SAD) Study Workflow

Mechanism of Action and Signaling Pathway

JNJ-61393215 is a selective antagonist of the orexin-1 receptor (OX1R). Orexin-A and orexin-B are neuropeptides that play a crucial role in the regulation of arousal, wakefulness, and appetite. They exert their effects by binding to two G-protein coupled receptors: OX1R and OX2R. JNJ-61393215 specifically blocks the action of orexins at the OX1R.

The binding of orexin-A or orexin-B to OX1R initiates a downstream signaling cascade. OX1R is coupled to the Gq subtype of G-proteins. Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration.



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Orexin-1 Receptor Signaling Pathway and JNJ-61393215 Antagonism

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References

- 1. Translational evaluation of novel selective orexin-1 receptor antagonist JNJ-61393215 in an experimental model for panic in rodents and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 3. Pharmacological characterization of the selective orexin-1 receptor antagonist JNJ-61393215 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
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